(R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate

Description

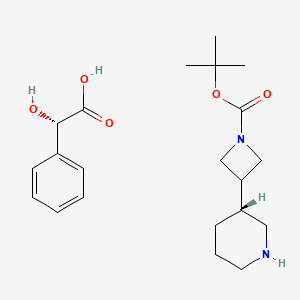

This compound is a chiral, nitrogen-containing heterocyclic molecule with a stereochemically defined azetidine (four-membered ring) and piperidine (six-membered ring) framework. The (R) configuration at the azetidine’s 3-position is linked to a piperidin-3-yl group, while the (S) -2-hydroxy-2-phenylacetate serves as a counterion, likely enhancing solubility or crystallinity. The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, a common strategy in medicinal chemistry to modulate reactivity during synthesis . Such compounds are typically employed as intermediates in drug discovery, particularly for targeting central nervous system (CNS) or protease inhibitors due to their rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name |

tert-butyl 3-[(3R)-piperidin-3-yl]azetidine-1-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.C8H8O3/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h10-11,14H,4-9H2,1-3H3;1-5,7,9H,(H,10,11)/t10-;7-/m00/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGXFVLCCMHYQS-DIQYCMFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C1)[C@H]2CCCNC2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its stereochemistry and hybrid azetidine-piperidine scaffold. Below is a comparison with structurally related azetidine derivatives:

Physicochemical Properties

- Solubility: The (S)-2-hydroxy-2-phenylacetate counterion likely improves aqueous solubility compared to non-ionic analogs (e.g., tert-butyl 3-fluoroazetidines) .

- Stability : The tert-butyl carbamate group confers stability under basic conditions, whereas the piperidine’s basic nitrogen may form salts under acidic conditions. Fluorinated analogs (e.g., CAS 1126650-66-5) exhibit enhanced metabolic stability due to C-F bonds .

- Lipophilicity : The piperidine ring increases hydrophilicity relative to purely aromatic scaffolds (e.g., EP 1 763 351 B9’s phenyl group) .

Pharmacological Potential

While direct activity data for the target compound is absent in the provided evidence, structural analogs suggest applications:

- Piperidine-Azetidine Hybrids: Potential CNS targets due to blood-brain barrier penetration capabilities.

- Fluorinated Derivatives : Improved pharmacokinetic profiles, as seen in protease inhibitors .

- Salt Forms : The (S)-2-hydroxy-2-phenylacetate may enhance bioavailability compared to free bases or hydrochloride salts .

Research Findings and Data Tables

Table 1: Crystallographic Analysis of Azetidine Derivatives

| Compound | Puckering Amplitude (Å) | Method Used | Reference |

|---|---|---|---|

| Target Compound (hypothetical) | ~0.5 (estimated) | SHELXL refinement | – |

| tert-Butyl 3-fluoroazetidine derivatives | 0.3–0.7 | Cremer-Pople ring puckering |

Note: Azetidine puckering (four-membered ring) is less pronounced than in five-/six-membered rings but critical for conformational stability .

Table 2: Comparative Pharmacokinetic Predictions

| Property | Target Compound | CAS 1126650-66-5 (Fluorinated) | EP 1 763 351 B9 (Cyclopentane) |

|---|---|---|---|

| logP (estimated) | 1.8 | 2.3 | 3.1 |

| PSA (Ų) | 60 | 45 | 35 |

| Metabolic Stability | Moderate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.